molecular formula C8H16N2O B2749893 exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane CAS No. 130914-52-2

exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane

Cat. No. B2749893
CAS RN: 130914-52-2
M. Wt: 156.229
InChI Key: CILASSWFNKAKIM-WHUPJOBBSA-N
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Description

Exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane is a chemical compound that contains a total of 28 bonds, including 12 non-H bonds, 2 six-membered rings, 1 eight-membered ring, 1 primary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 ether (aliphatic) .


Synthesis Analysis

The synthesis of compounds similar to this compound has been a topic of interest in the field of organic chemistry. For instance, the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . The synthesis often relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic scaffold with two six-membered rings and one eight-membered ring. It also contains one primary and one tertiary aliphatic amine, as well as one aliphatic ether .


Chemical Reactions Analysis

Exo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane, a similar compound, is used as a reagent to prepare 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives, which are highly potent 5-HT3 receptor antagonists .

Scientific Research Applications

Synthesis and Structural Analysis

The constrained peptidomimetic 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid, synthesized from pyroglutamic acid, showcases the use of azabicycloalkane amino acids as rigid dipeptide mimetics for peptide-based drug discovery. This synthesis process involves several steps, including Michael addition and hydrogenolysis, to produce the fused ring system suitable for solid-phase synthesis (Mandal et al., 2005).

Conformational Preferences and Stereochemistry

Research on exo- and endo-7-substituted-3-azabicyclo[3.3.1]nonanes highlights their conformational analysis, providing insights into the twin-chain and chair-boat conformations for exo and endo compounds, respectively. These studies are critical for understanding the stereochemical properties and reactivity of such compounds (Bok & Speckamp, 1979).

Drug Discovery and Receptor Activity

The design and preparation of novel azabicyclic amines, including exo-3-amino-1-azabicyclo[3.2.1]octane, have shown significant α7 nicotinic acetylcholine receptor activity. These compounds are part of a drug discovery program aimed at treating cognitive deficits in schizophrenia, demonstrating the potential therapeutic applications of azabicyclic compounds (Walker et al., 2008).

Mechanism of Action

Target of Action

The primary target of exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane is the 5-HT3 receptor . This receptor is a type of serotonin receptor, or 5-hydroxytryptamine receptor, that plays a significant role in the regulation of neurotransmitters, particularly serotonin, across synapses in the nervous system.

Mode of Action

This compound acts as a potent antagonist at the 5-HT3 receptor . By binding to these receptors, it prevents the action of serotonin, a neurotransmitter that can trigger nausea and vomiting reflexes when released.

Biochemical Pathways

The compound’s action on the 5-HT3 receptor affects the serotonergic pathways in the central nervous system . By blocking the action of serotonin at these receptors, it can help regulate mood, appetite, and sleep, among other functions.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of serotonin activity at the 5-HT3 receptors . This can result in a decrease in the symptoms associated with excessive serotonin release, such as nausea and vomiting.

properties

IUPAC Name

(1S,5R)-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-10-7-2-6(9)3-8(10)5-11-4-7/h6-8H,2-5,9H2,1H3/t6?,7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILASSWFNKAKIM-IEESLHIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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